钙黄绿素 AM

描述

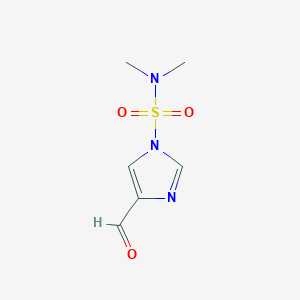

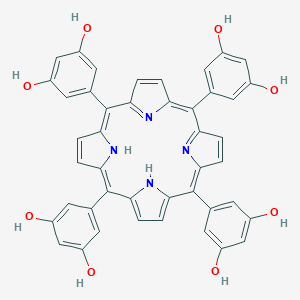

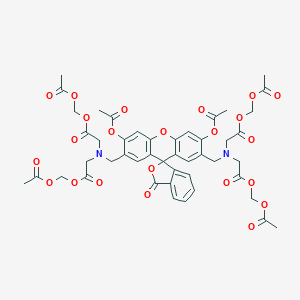

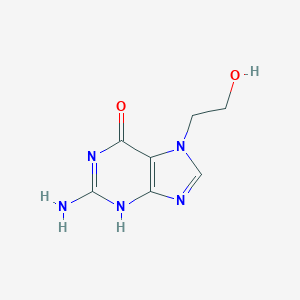

钙黄绿素乙酰甲酯,通常称为钙黄绿素-AM,是一种疏水性化合物,易于渗透细胞膜。进入活细胞后,它会被细胞内酯酶水解,产生荧光分子钙黄绿素。 这种特性使钙黄绿素-AM成为细胞活力测定的宝贵工具,它用于测量细胞酯酶的活性,该活性与活细胞数量成正比 .

科学研究应用

钙黄绿素-AM 在科学研究中具有广泛的应用:

细胞活力测定: 它被广泛用于评估各种细胞类型的细胞活力、增殖和细胞毒性。 .

细胞迁移和粘附研究: 钙黄绿素-AM 用于通过跟踪荧光标记细胞的运动和附着来研究细胞迁移和粘附.

多药耐药研究: 它用于研究癌症细胞的多药耐药,它有助于评估耐药细胞的外排活性.

细胞凋亡和细胞毒性研究: 钙黄绿素-AM 与其他染料一起用于区分活细胞、凋亡细胞和死细胞.

作用机制

钙黄绿素-AM 是一种非荧光、可渗透细胞的化合物,在被细胞内酯酶水解后会变得荧光。钙黄绿素-AM 上的乙酰甲基被这些酯酶裂解,将其转化为钙黄绿素,后者保留在活细胞的细胞质内。 死细胞缺乏酯酶活性,不会保留钙黄绿素,因此可以通过荧光强度来区分活细胞和死细胞 .

类似化合物:

钙黄绿素-AM 的独特性: 钙黄绿素-AM 在活细胞中的高保留率及其明亮的荧光使其成为细胞活力测定的优于其他类似化合物的选择。 它能够提供活细胞的形态和功能信息,进一步增强了其在各种研究应用中的实用性 .

生化分析

Biochemical Properties

Calcein AM is converted by intracellular esterases into calcein, an anionic fluorescent form . This conversion process involves the interaction of Calcein AM with intracellular esterases, which cleave the acetoxymethyl (AM) ester group of Calcein AM, yielding the fluorescent Calcein molecule .

Cellular Effects

Calcein AM interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction allows Calcein AM to be used as a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension .

Molecular Mechanism

The molecular mechanism of Calcein AM involves its conversion by intracellular esterases into calcein . This conversion process is crucial for the activation of the fluorescence of Calcein, which allows for easy detection and visualization . The non-fluorescent acetomethoxy derivative of calcein (Calcein AM) can be transported through the cellular membrane into live cells, making it useful for testing cell viability .

Temporal Effects in Laboratory Settings

In time-lapse confocal microscopy, Calcein AM has been shown to detect changes in the intracellular redox state following direct oxidation (H2O2, xanthine–xanthine oxidase) and phorbol ester treatment . This indicates that the effects of Calcein AM can change over time in laboratory settings, depending on the specific conditions and stimuli applied .

Metabolic Pathways

Calcein AM is involved in the metabolic pathway related to the generation of reactive oxygen species (ROS). It is used as a detector of intracellular oxidative activity .

Transport and Distribution

Calcein AM can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This process allows Calcein AM to distribute uniformly throughout the cytoplasm and nucleus .

Subcellular Localization

Upon entering live cells, Calcein AM distributes uniformly throughout the cytoplasm and nucleus . This even distribution allows for accurate assessment and visualization of cellular processes .

准备方法

合成路线和反应条件: 钙黄绿素-AM 是通过用乙酰甲基对钙黄绿素进行酯化反应合成的。该反应通常涉及在碱性如吡啶存在下使用乙酰甲基氯。 反应条件经过精心控制,以确保钙黄绿素完全酯化,从而产生疏水性的钙黄绿素-AM .

工业生产方法: 在工业环境中,钙黄绿素-AM 的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稳定性和纯度。 合成的钙黄绿素-AM 然后进行冷冻干燥,并在避光和防潮的条件下储存 .

化学反应分析

反应类型: 钙黄绿素-AM 在暴露于细胞内酯酶时会发生水解,将其转化为荧光的钙黄绿素。 这种水解反应是其在细胞活力测定中使用的关键反应 .

常用试剂和条件: 细胞内酯酶的存在促进了钙黄绿素-AM 的水解。 在实验设置中,钙黄绿素-AM 通常溶解在二甲基亚砜 (DMSO) 中,然后在加入细胞培养物之前用磷酸盐缓冲盐水 (PBS) 稀释 .

相似化合物的比较

Fluorescein Diacetate: Like Calcein-AM, fluorescein diacetate is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases.

Ethidium Homodimer-1: This compound is used in conjunction with Calcein-AM to differentiate between live and dead cells.

Uniqueness of Calcein-AM: Calcein-AM’s high retention in viable cells and its bright fluorescence make it a superior choice for cell viability assays compared to other similar compounds. Its ability to provide both morphological and functional information of viable cells further enhances its utility in various research applications .

属性

IUPAC Name |

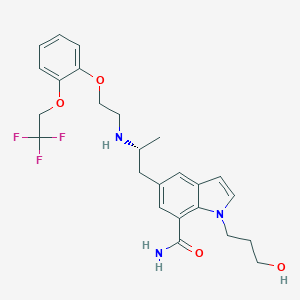

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043565 | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

994.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148504-34-1 | |

| Record name | Calcein AM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcein AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)